Parkin UBL Domain Binding Affinity: Kanglexin vs. Emodin by Surface Plasmon Resonance
In a direct head-to-head SPR comparison using immobilized Parkin as the receptor on a COOH sensor chip, Kanglexin (KLX) demonstrated markedly higher binding affinity for the Parkin UBL domain than its parent compound emodin. KLX bound with an affinity constant KD of 1.52 × 10⁻⁵ M (Ka = 1.08 × 10³ M⁻¹·s⁻¹, Kd = 1.65 × 10⁻² s⁻¹), whereas emodin bound with a KD of 7.22 × 10⁻⁵ M (Ka = 1.62 × 10² M⁻¹·s⁻¹, Kd = 1.17 × 10⁻² s⁻¹), representing an approximately 4.75-fold difference in affinity favoring KLX [1]. Molecular docking corroborated these findings: the CScore for KLX-Parkin docking was 6.75 (polar value 2.33, crash value −1.77) versus 4.64 for emodin-Parkin (polar 2.09, crash −0.78) [1]. This superior binding translated functionally into greater Parkin protein stabilization and enhanced mitophagy in senescent cardiomyocytes [1].
| Evidence Dimension | Parkin UBL domain binding affinity (KD) |
|---|---|
| Target Compound Data | KD = 1.52 × 10⁻⁵ M (Ka = 1.08 × 10³ M⁻¹·s⁻¹, Kd = 1.65 × 10⁻² s⁻¹); docking CScore = 6.75 |
| Comparator Or Baseline | Emodin: KD = 7.22 × 10⁻⁵ M (Ka = 1.62 × 10² M⁻¹·s⁻¹, Kd = 1.17 × 10⁻² s⁻¹); docking CScore = 4.64 |
| Quantified Difference | ~4.75-fold higher affinity for KLX; CScore difference of +2.11 |
| Conditions | OpenSPR localized SPR biosensor (Nicoya); Parkin immobilized on COOH sensor chip via EDC/NHS; analyte concentration 0–50 μM; running buffer 20 mM Tris-HCl pH 7.4; molecular docking with SYBYL 2.0 software |
Why This Matters
A nearly 5-fold higher binding affinity for the Parkin UBL domain provides a direct molecular explanation for KLX's superior mitophagy-promoting and anti-aging efficacy over emodin, making KLX the preferred compound when Parkin-mediated mitophagy activation is the experimental endpoint.
- [1] Li HM, et al. Kanglexin delays heart aging by promoting mitophagy. Acta Pharmacol Sin. 2022;43(3):613-623. doi:10.1038/s41401-021-00686-5. View Source
